molecular formula C24H31N3O5 B4147550 Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate

Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate

Cat. No.: B4147550
M. Wt: 441.5 g/mol
InChI Key: ZGMKMFWEBNCYCE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}-1-pyrrolidinyl)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate structure, which includes multiple functional groups such as pyrrolidinyl, piperidinyl, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Moiety: This step involves the reaction of a suitable precursor with reagents such as maleic anhydride to form the pyrrolidinyl ring.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrrolidinyl rings using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}-1-pyrrolidinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic processes.

Comparison with Similar Compounds

Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}-1-pyrrolidinyl)benzoate can be compared with other similar compounds such as:

    Ethyl benzoate: A simpler ester with a single benzoate moiety.

    Ethyl 2,4-dioxo-2H-1,3-benzoxazine-3(4H)-octanoate: Another complex ester with a benzoxazine ring.

    Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: A compound with a similar pyrrolidinyl structure but different functional groups.

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-[4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl]pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-2-32-24(31)18-5-7-19(8-6-18)27-22(29)16-20(23(27)30)25-13-9-17(10-14-25)11-15-26-12-3-4-21(26)28/h5-8,17,20H,2-4,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMKMFWEBNCYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate
Reactant of Route 3
Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate
Reactant of Route 4
Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2,5-dioxo-3-{4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}pyrrolidin-1-yl)benzoate

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